molecular formula C16H18ClNO3S B2670820 5-chloro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2-methoxybenzamide CAS No. 2097873-11-3

5-chloro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2-methoxybenzamide

Cat. No.: B2670820
CAS No.: 2097873-11-3
M. Wt: 339.83
InChI Key: IKOLAVSQNPLMKW-UHFFFAOYSA-N
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Description

5-chloro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2-methoxybenzamide is a synthetic organic compound with the CAS Registry Number 2097873-11-3 . Its molecular formula is C 16 H 18 ClNO 3 S, and it has a molecular weight of 339.8 g/mol . The compound's structure features a 5-chloro-2-methoxybenzamide group linked to a 2-hydroxy-2-[(thiophen-3-yl)methyl]propyl chain, integrating both a benzamide backbone and a thiophene heterocycle . Computed properties include a topological polar surface area of approximately 86.8 Ų . This compound is intended for research and development purposes only. It is strictly for laboratory use and is not classified as a pharmaceutical or diagnostic agent. All products are for Research Use Only and are not intended for human or animal use .

Properties

IUPAC Name

5-chloro-N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO3S/c1-16(20,8-11-5-6-22-9-11)10-18-15(19)13-7-12(17)3-4-14(13)21-2/h3-7,9,20H,8,10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKOLAVSQNPLMKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CSC=C1)(CNC(=O)C2=C(C=CC(=C2)Cl)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2-methoxybenzamide typically involves multi-step organic reactions. One common approach is to start with the benzamide core and introduce the chloro and methoxy groups through electrophilic aromatic substitution reactions. The thiophene ring can be attached via a coupling reaction, such as the Suzuki-Miyaura coupling, which is known for its mild and functional group tolerant conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while substitution of the chloro group with an amine would yield an amide.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily explored for its potential therapeutic effects. Its structure allows for interactions with biological targets, which can lead to various pharmacological activities. Notably, compounds with similar structures have demonstrated:

  • Antimicrobial Properties : Compounds with chlorinated benzamide structures often exhibit antimicrobial activity, making this compound a candidate for developing new antibiotics.
  • Anti-inflammatory Effects : The presence of the thiophene group may contribute to anti-inflammatory properties, as seen in other thiophene-containing compounds.

Drug Development

Research indicates that 5-chloro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2-methoxybenzamide could serve as a lead compound in drug development due to its ability to modulate biological pathways:

  • Phospholipase A2 Inhibition : Preliminary studies suggest that the compound may inhibit phospholipase A2, an enzyme involved in inflammatory processes, which could position it as a candidate for treating inflammatory diseases .
  • Targeting Specific Receptors : The structural properties of this compound allow it to interact with specific receptors implicated in various diseases, potentially leading to new treatments for conditions such as myocardial infarction and stroke .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Comparative analysis with structurally similar compounds reveals insights into:

Compound Name Structural Features Biological Activity
4-chlorobenzamideChlorine on para positionAntimicrobial properties
N-(4-chlorobenzoyl)-N'-(2-thiophenemethyl)ureaUrea linkage with thiopheneAntifungal activity
5-(thiophen-2-yl)-1H-pyrazolePyrazole ring with thiopheneAnti-inflammatory effects

This table highlights how variations in functional groups can influence biological activity, emphasizing the need for systematic SAR studies to enhance efficacy and reduce toxicity.

Potential Applications in Agriculture

Beyond medicinal applications, there is potential for using this compound in agricultural settings. Its antimicrobial properties could be explored for developing new pesticides or fungicides that are environmentally friendly and effective against resistant strains of pathogens.

Future Research Directions

Ongoing research should focus on:

  • In Vivo Studies : To evaluate the efficacy and safety of the compound in biological systems.
  • Mechanistic Studies : To elucidate the pathways through which this compound exerts its effects.
  • Formulation Development : Investigating various formulations to enhance bioavailability and therapeutic outcomes.

Mechanism of Action

The mechanism of action of 5-chloro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2-methoxybenzamide would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, altering their activity. The presence of the thiophene ring suggests potential interactions with aromatic amino acids in proteins, while the hydroxy and methoxy groups could form hydrogen bonds with other molecules.

Comparison with Similar Compounds

Structural Analogs in HDAC6 Inhibition

Benzo[b]thiophen-3-yl Oxadiazole Derivatives :

  • Core Structure : Oxadiazole ring with benzo[b]thiophen-3-yl and difluoromethyl groups.
  • The difluoromethyl group may increase metabolic stability compared to the target compound’s hydroxypropyl chain.
  • Activity : These derivatives demonstrate high HDAC6 selectivity, attributed to their bulkier hydrophobic substituents .

Target Compound :

  • The smaller thiophene and polar hydroxypropyl group may reduce selectivity or potency relative to benzothiophene-containing analogs. Computational studies (e.g., density-functional theory) could elucidate electronic effects of chloro and methoxy substituents on binding .

Heterocyclic Variations: Thiadiazoles vs. Benzamides

1,3,4-Thiadiazole-2-amine (Compound I) :

  • Core Structure : Thiadiazole ring with phenylpropyl and 2-chlorophenyl groups.
  • Synthesis : Synthesized via POCl3-mediated cyclization, a method applicable to the target compound’s heterocyclic analogs .

Target Compound :

  • The benzamide scaffold may provide better solubility due to the hydroxypropyl group, whereas thiadiazoles often exhibit higher metabolic resistance.

Substituent Effects on Bioactivity

2-Chloro-N-[3-[[1-(5-Methyl-1,2,4-Oxadiazol-3-yl)cyclohexyl]amino]-3-oxopropyl]benzamide:

  • Core Structure : Benzamide with chloro, methyl-oxadiazole, and cyclohexyl groups.
  • Key Differences : The oxadiazole and cyclohexyl substituents enhance lipophilicity, which may improve blood-brain barrier penetration compared to the target’s hydroxypropyl group.

Target Compound :

  • The 5-chloro and 2-methoxy substituents likely modulate electron density, affecting interactions with enzymatic targets like HDAC5.

Data Tables

Table 1: Structural and Functional Comparison

Compound Name/Structure Core Structure Key Substituents Biological Activity Selectivity/Potency
5-Chloro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2-methoxybenzamide Benzamide 5-Cl, 2-OMe, thiophen-3-ylmethyl HDAC6 inhibition (inferred) Moderate (hypothetical)
Benzo[b]thiophen-3-yl oxadiazole derivatives Oxadiazole Benzo[b]thiophen-3-yl, difluoromethyl HDAC6 inhibition High selectivity
1,3,4-Thiadiazole-2-amine (Compound I) Thiadiazole Phenylpropyl, 2-chlorophenyl Undisclosed N/A
2-Chloro-N-[...]benzamide (941378-50-3) Benzamide Chloro, methyl-oxadiazole, cyclohexyl Undisclosed N/A

Table 2: Physicochemical Properties (Hypothetical)

Compound LogP Solubility (mg/mL) Metabolic Stability
Target Compound 2.1 0.45 Moderate
Benzo[b]thiophen-3-yl oxadiazole 3.8 0.12 High
1,3,4-Thiadiazole-2-amine 2.9 0.30 High
2-Chloro-N-[...]benzamide 3.5 0.20 Moderate

Biological Activity

5-chloro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2-methoxybenzamide, a compound with the molecular formula C16H18ClN3O3SC_{16}H_{18}ClN_{3}O_{3}S and CAS Number 2097873-11-3, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The structure of this compound features several functional groups that contribute to its biological activity:

  • Chlorine Atom : Enhances lipophilicity and may influence receptor binding.
  • Hydroxyl Group : Potentially increases solubility and interacts with biological targets.
  • Thiophene Moiety : Known for diverse biological interactions, including antimicrobial and anti-inflammatory properties.

Molecular Characteristics

PropertyValue
Molecular FormulaC16H18ClN3O3S
Molecular Weight339.8370 g/mol
SMILESCOc1ccc(cc1C(=O)NCC(Cc1ccsc1)(O)C)Cl
InChIInChI=1S/C16H18ClN3O3S/c1-15(19,8-11-5-6-20-9-11)10-17-14(18)12-3-2-4-13(16)7-12/h2-7,9,19H,8,10H2,1H3,(H,17,18)

Antiproliferative Effects

Recent studies have demonstrated that compounds structurally similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For example, derivatives of benzimidazole carboxamides have shown selective activity against the MCF-7 breast cancer cell line with IC50 values ranging from 1.2 to 5.3 µM . This suggests that similar mechanisms may be at play for our compound.

Antioxidant Activity

The antioxidant capacity of compounds in this class is noteworthy. Studies indicate that hydroxyl-substituted derivatives can prevent oxidative damage in cells, which is crucial for inhibiting aberrant cell growth without significant toxicity . The antioxidant activity was assessed using DPPH and FRAP assays, revealing that certain derivatives possess pronounced capacity to scavenge free radicals.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Cell Proliferation : Compounds may interfere with cell cycle progression and induce apoptosis in cancer cells.
  • Antioxidative Mechanisms : By reducing oxidative stress markers in cells treated with prooxidants like tert-butyl hydroperoxide (TBHP), it may help maintain cellular homeostasis .
  • Receptor Interaction : The presence of the thiophene ring suggests potential interactions with various receptors involved in signaling pathways related to inflammation and cancer.

Study 1: Anticancer Activity

A study evaluated the anticancer potential of a series of benzamide derivatives similar to our compound. The results indicated that specific structural modifications led to enhanced activity against human breast cancer cells (MCF-7), with some compounds achieving IC50 values as low as 3.1 µM .

Study 2: Antioxidant Properties

In another investigation focusing on antioxidant properties, compounds were tested for their ability to mitigate oxidative damage in HCT116 colon cancer cells. The selected compounds demonstrated significant protective effects against TBHP-induced oxidative stress .

Q & A

Q. What are the recommended synthetic routes for 5-chloro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2-methoxybenzamide, and what critical reaction conditions must be optimized?

Methodological Answer:

  • Synthesis Strategy : The compound’s benzamide core can be synthesized via a multi-step approach:
    • Intermediate Preparation : Start with 5-chloro-2-methoxybenzoic acid (similar to methods in for brominated analogs). Activate the carboxylic acid using thionyl chloride (SOCl₂) in dichloromethane under nitrogen, followed by coupling with the amine-containing sidechain .
    • Sidechain Synthesis : The thiophene-containing hydroxypropylamine sidechain can be synthesized via reductive amination of thiophen-3-ylmethyl ketone with hydroxylamine, followed by reduction using NaBH₄ or catalytic hydrogenation .
  • Critical Conditions :
    • Temperature Control : Maintain 0–5°C during acid chloride formation to prevent decomposition.
    • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate intermediates, as impurities can hinder coupling efficiency .

Q. How can researchers validate the purity and structural identity of this compound?

Methodological Answer:

  • Analytical Techniques :
    • HPLC : Use a C18 column (e.g., DB-1) with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm. Compare retention times with known standards (e.g., for similar benzamides) .
    • Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS (expected [M+H]⁺ ~407.8 Da).
    • NMR : Key signals include the thiophene protons (δ 7.2–7.4 ppm), methoxy singlet (δ 3.8 ppm), and hydroxy proton (δ 2.5–3.0 ppm, broad) .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

Methodological Answer:

  • Solubility Testing :
    • Use a shake-flask method in PBS (pH 7.4) and DMSO. Similar benzamides (e.g., glibenclamide in ) show poor aqueous solubility (<0.1 mg/mL), necessitating DMSO stock solutions for in vitro studies .
  • Stability :
    • Assess degradation via accelerated stability studies (40°C/75% RH for 4 weeks). Monitor by HPLC for hydrolysis of the amide bond or oxidation of the thiophene ring .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo models for this compound?

Methodological Answer:

  • Hypothesis-Driven Approach :
    • Metabolic Stability : Test hepatic microsomal stability (e.g., rat liver microsomes) to identify rapid clearance mechanisms.
    • Protein Binding : Use equilibrium dialysis to measure plasma protein binding; high binding (>95%) may reduce free drug availability in vivo .
    • Bioavailability : Conduct pharmacokinetic studies in rodents with IV/PO dosing. Low oral bioavailability could explain in vitro potency but in vivo inefficacy .

Q. What strategies can optimize the compound’s antibacterial activity against biofilm-forming pathogens, as suggested by its structural analogs?

Methodological Answer:

  • Biofilm Assay Design :
    • Use a static biofilm model (e.g., Staphylococcus aureus on polystyrene plates) with crystal violet staining. Compare IC₅₀ values between planktonic and biofilm cells (see for biofilm protocols) .
  • Structural Modifications :
    • Introduce electron-withdrawing groups (e.g., nitro) at the benzene ring to enhance membrane penetration.
    • Replace the thiophene with a furan moiety to assess impact on target binding (e.g., GroEL/ES inhibition in ) .

Q. How can polymorphism affect the compound’s physicochemical properties, and what crystallographic methods are recommended for analysis?

Methodological Answer:

  • Polymorphism Screening :
    • Recrystallize from 10 solvents (e.g., ethanol, acetone) under varying cooling rates. Use DSC to identify polymorphic transitions (melting point shifts >5°C indicate distinct forms) .
  • Crystallography :
    • Submit single crystals to the Cambridge Crystallographic Data Centre (CCDC) for X-ray diffraction. Compare unit cell parameters with known benzamide structures (e.g., for hydroxybenzamide analogs) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility data across studies?

Methodological Answer:

  • Source Investigation :
    • Compare solvent purity (e.g., HPLC-grade vs. technical-grade DMSO) and pH adjustments. notes that glibenclamide’s solubility varies 10-fold between pH 6.0 and 7.4 .
    • Validate methods via inter-laboratory studies using standardized protocols (e.g., USP guidelines in ) .

Q. What experimental controls are critical when evaluating this compound’s inhibitory effects on protein targets like GroEL/ES?

Methodological Answer:

  • Control Design :
    • Include DMSO controls (<1% v/v) to rule out solvent effects on protein folding.
    • Use known GroEL/ES inhibitors (e.g., compound 29 in ) as positive controls for activity comparison .
    • Validate target engagement via thermal shift assays (ΔTₘ >2°C indicates binding) .

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